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molecular formula C19H15BrN4O4 B8750903 4-Bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione

4-Bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione

Cat. No. B8750903
M. Wt: 443.3 g/mol
InChI Key: WSOKCMVNHOQAHA-UHFFFAOYSA-N
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Patent
US07323567B2

Procedure details

DIAD (1.15 mL, 5.87 mmol) was added dropwise to a solution of 4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione (1.3 g, 2.93 mmol), tert-butyl [2-(3,4-dimethoxyphenyl)ethyl](3-hydroxypropyl)carbamate (from Example 1) (1.99 g, 5.87 mmol), and PPh3 (1.54 g, 5.87 mmol) in THF (14.7 mL). The reaction mixture was stirred at 25° C. for 30 min, then was concentrated under reduced pressure. The residue was purified twice by flash chromatography (40-63μ silica gel) first with hexane:EtOAc 1:1 and then with CH2Cl2:acetone 95:5 to give the title compound (789.6 mg, 35% yield).
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Br:15][C:16]1[C:25]2[N:26]=[C:27]([C:29]3[CH:34]=[CH:33][C:32]([CH3:35])=[C:31]([N+:36]([O-:38])=[O:37])[CH:30]=3)[NH:28][C:24]=2[C:23]2[C:22](=[O:39])[NH:21][C:20](=[O:40])[C:19]([CH3:42])([CH3:41])[C:18]=2[CH:17]=1.[CH3:43][O:44][C:45]1[CH:46]=[C:47]([CH2:53][CH2:54][N:55]([CH2:63][CH2:64][CH2:65]O)[C:56](=[O:62])[O:57][C:58]([CH3:61])([CH3:60])[CH3:59])[CH:48]=[CH:49][C:50]=1[O:51][CH3:52].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.C(Cl)Cl.CC(C)=O>[Br:15][C:16]1[C:25]2[N:26]=[C:27]([C:29]3[CH:34]=[CH:33][C:32]([CH3:35])=[C:31]([N+:36]([O-:38])=[O:37])[CH:30]=3)[NH:28][C:24]=2[C:23]2[C:22](=[O:39])[N:21]([CH2:65][CH2:64][CH2:63][N:55]([CH2:54][CH2:53][C:47]3[CH:48]=[CH:49][C:50]([O:51][CH3:52])=[C:45]([O:44][CH3:43])[CH:46]=3)[C:56](=[O:62])[O:57][C:58]([CH3:60])([CH3:61])[CH3:59])[C:20](=[O:40])[C:19]([CH3:42])([CH3:41])[C:18]=2[CH:17]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1.15 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC=2C(C(NC(C2C2=C1N=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-])=O)=O)(C)C
Name
Quantity
1.99 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN(C(OC(C)(C)C)=O)CCCO
Name
Quantity
1.54 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
14.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified twice by flash chromatography (40-63μ silica gel) first with hexane:EtOAc 1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=2C(C(N(C(C2C2=C1N=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-])=O)CCCN(C(OC(C)(C)C)=O)CCC2=CC(=C(C=C2)OC)OC)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 789.6 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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